![molecular formula C11H11BrN2O3 B6644275 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644275.png)
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid, also known as AG1478, is a synthetic small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been widely used in scientific research for its ability to inhibit EGFR signaling and has potential therapeutic applications in cancer treatment.
Mechanism of Action
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid acts as a competitive inhibitor of the ATP-binding site of EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. By inhibiting EGFR signaling, 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has been shown to inhibit the growth and invasion of cancer cells by suppressing EGFR signaling. Additionally, 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has been shown to induce autophagy, a cellular process that promotes the degradation of damaged or dysfunctional proteins and organelles.
Advantages and Limitations for Lab Experiments
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid is a potent and selective inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR signaling in cancer development and progression. However, 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
Future research on 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid could focus on developing more soluble formulations of the compound to improve its efficacy in experimental settings. Additionally, further studies could investigate the potential therapeutic applications of 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid in cancer treatment, including its use in combination with other targeted therapies.
Synthesis Methods
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid is synthesized through a multi-step process starting with the reaction between 4-bromo-2-cyanobenzenamine and 2-hydroxy-2-methylpropanoic acid to form 3-(4-bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid methyl ester. This intermediate is then hydrolyzed to form 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid.
Scientific Research Applications
3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has been extensively used in scientific research to study the role of EGFR signaling in cancer development and progression. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-(4-Bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has been used in preclinical studies to evaluate the efficacy of EGFR-targeted therapies in cancer treatment.
properties
IUPAC Name |
3-(4-bromo-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-11(17,10(15)16)6-14-9-3-2-8(12)4-7(9)5-13/h2-4,14,17H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDKVLHRJNVORP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=C(C=C1)Br)C#N)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.